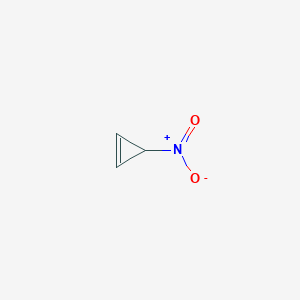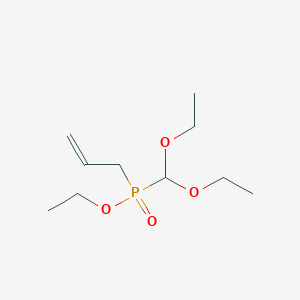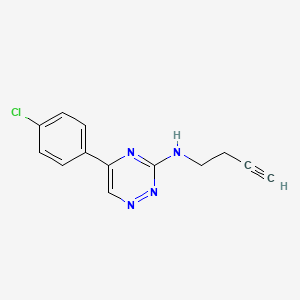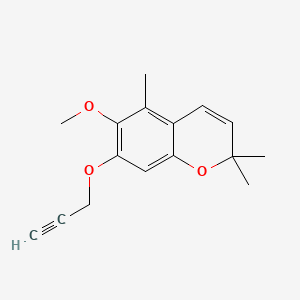
3-Nitrocyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrocyclopropene is an organic compound with the molecular formula C₃H₃NO₂. It is a derivative of cyclopropene, where a nitro group (-NO₂) is attached to the three-membered cyclopropene ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrocyclopropene typically involves the nitration of cyclopropene derivatives. One common method is the reaction of cyclopropene with nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitro compound.
- Nitration of Cyclopropene:
Reagents: Cyclopropene, Nitric Acid (HNO₃)
Conditions: Low temperature, controlled addition of nitric acid
Reaction: C₃H₄+HNO₃→C₃H₃NO₂+H₂O
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow nitration processes. These methods are designed to handle larger volumes and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Nitrocyclopropene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents.
Substitution: The nitro group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, elevated temperature
Products: Carboxylic acids or other oxidized derivatives
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst, Lithium aluminum hydride (LiAlH₄)
Conditions: Room temperature to moderate heating
Products: 3-Aminocyclopropene
-
Substitution
Reagents: Nucleophiles such as amines, thiols
Conditions: Presence of a base or catalyst
Products: Substituted cyclopropene derivatives
Scientific Research Applications
3-Nitrocyclopropene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive molecule, investigating its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-Nitrocyclopropene exerts its effects depends on the specific reaction or application. In general, the nitro group is highly electron-withdrawing, which influences the reactivity of the cyclopropene ring. This can lead to various reaction pathways, including nucleophilic attack, electrophilic addition, and radical reactions.
Comparison with Similar Compounds
3-Nitrocyclopropene can be compared with other nitro-substituted cyclopropenes and related compounds:
3-Nitrocyclopropane: Similar structure but with a saturated ring, leading to different reactivity.
Cyclopropene: The parent compound without the nitro group, showing different chemical behavior.
Nitroethene: A nitro-substituted alkene, which also exhibits unique reactivity due to the presence of the nitro group.
The uniqueness of this compound lies in its strained three-membered ring combined with the electron-withdrawing nitro group, which creates a highly reactive and versatile compound for various chemical transformations.
Properties
CAS No. |
111770-06-0 |
|---|---|
Molecular Formula |
C3H3NO2 |
Molecular Weight |
85.06 g/mol |
IUPAC Name |
3-nitrocyclopropene |
InChI |
InChI=1S/C3H3NO2/c5-4(6)3-1-2-3/h1-3H |
InChI Key |
VSNJPWJJEIJBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)


![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)


![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)





